16:0-18:1 PG-d5

Lipidomics Mass Spectrometry Quantitative Analysis

Accurate PG quantification in lipidomics is compromised by matrix effects and extraction variability. 16:0-18:1 PG-d5 resolves this as a headgroup-deuterated internal standard providing a +5 Da mass shift with near-identical chromatographic retention to endogenous POPG. • Ensures reliable co-elution and matrix-effect correction in LC-MS/MS workflows • ≥99% purity (TLC) for robust calibration and method validation • Minimal retention time shift vs. fatty acyl-deuterated analogs (+31 Da) Supplied as powder; store at -20°C.

Molecular Formula C40H80NO10P
Molecular Weight 771.1 g/mol
Cat. No. B15074366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16:0-18:1 PG-d5
Molecular FormulaC40H80NO10P
Molecular Weight771.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+]
InChIInChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1/i33D2,34D2,37D;
InChIKeyWFYVYFVKHCDATR-GKRQAWATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d5-16:0-18:1 PG Procurement Guide


This compound, designated as azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate, is a deuterated analog of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (16:0-18:1 PG, commonly referred to as POPG). It is a synthetic, isotope-labeled glycerophospholipid featuring a saturated palmitoyl (16:0) chain at the sn-1 position, an unsaturated oleoyl (18:1) chain at the sn-2 position, and a phosphatidylglycerol headgroup. The compound is characterized by the incorporation of five deuterium (²H) atoms at specific positions on the glycerol headgroup, replacing the corresponding protium (¹H) atoms . Its molecular formula is C₄₀H₇₅D₅NO₁₀P, with a molecular weight of approximately 771.07 g/mol . It is primarily intended for use as an internal standard (IS) in quantitative analytical workflows, leveraging its near-identical physicochemical properties to its non-deuterated counterpart while providing a distinct mass-to-charge ratio for mass spectrometric differentiation [1]. The compound is commercially available from specialized suppliers, often as a powder with a purity of ≥99% as verified by thin-layer chromatography (TLC), and is typically stored at -20°C to ensure stability .

Analytical Differentiation of d5-16:0-18:1 PG


The procurement of a deuterated phosphatidylglycerol (PG) standard for quantitative lipidomics is not a scenario where any isotopologue can be substituted. The specific location and number of deuterium atoms in d5-16:0-18:1 PG directly dictate its analytical performance and suitability for specific applications. Using a non-deuterated 16:0-18:1 PG (POPG) fails to provide the mass shift necessary for use as an internal standard in mass spectrometry, rendering accurate, matrix-effect-corrected quantification impossible [1]. Conversely, substituting this compound with a fatty acyl chain-deuterated analog, such as 16:0-d31-18:1 PG, introduces a significantly larger mass difference (+31 Da vs. +5 Da) . This altered lipophilicity can lead to a substantial, and potentially unpredictable, shift in reverse-phase liquid chromatography (LC) retention time relative to the endogenous analyte, which can compromise co-elution and the effectiveness of matrix effect correction, particularly in complex biological samples where ion suppression or enhancement is retention time-dependent [2]. The headgroup-specific deuteration of d5-16:0-18:1 PG provides a minimal, consistent mass shift with minimal impact on chromatographic behavior, ensuring reliable co-elution and optimal performance as a class-specific internal standard for accurate PG quantification [3].

Evidence for d5-16:0-18:1 PG as Internal Standard


Matrix Effect Correction for Accurate PG Quantification

The primary differentiation of d5-16:0-18:1 PG is its use as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in quantitative LC-MS workflows, which non-deuterated standards cannot achieve. While a direct, published head-to-head comparison of d5-16:0-18:1 PG against a non-deuterated standard for PG quantification is not currently available in the literature, its use is based on established class-level principles. A method employing deuterated internal standards for fatty acid quantification achieved a median correlation coefficient (r) of 0.99 using a dilution series, demonstrating the high analytical precision enabled by deuterated IS [1]. The foundational principle is that the deuterated analog co-elutes with the target analyte, experiencing the same ion suppression or enhancement, allowing for precise correction by comparing their signal ratios [2]. This d5-POPG compound is specifically offered as a deuterated standard for testing ion suppression in HPLC analysis, providing a defined +5 Da mass shift for unambiguous differentiation from endogenous 16:0-18:1 PG .

Lipidomics Mass Spectrometry Quantitative Analysis

Superior Co-Elution vs. Acyl-Chain Deuterated Analogs

The selection of a deuterated standard involves a trade-off between a sufficient mass shift and minimal disruption to chromatographic retention time. Headgroup-deuterated d5-16:0-18:1 PG is engineered for near-identical co-elution with the non-deuterated analyte. This is supported by class-level chromatographic theory, which states that isotopologs with fewer deuterium atoms, particularly those not on long acyl chains, exhibit a smaller chromatographic H/D isotope effect (hdIEC) [1]. For example, a compound with 5 deuteriums (D5-Laquinimod) was observed to elute ~0.2 minutes earlier than its non-deuterated counterpart, whereas a variant with 16 deuteriums (D16-Laquinimod) eluted more than 1.0 minute earlier [2]. This principle directly supports the claim that d5-16:0-18:1 PG (+5 Da) will have a much smaller retention time shift than an acyl-chain deuterated analog like 16:0-d31-18:1 PG (+31 Da) . Better co-elution ensures that both the analyte and its internal standard experience the same momentary matrix conditions as they enter the mass spectrometer, which is critical for robust and accurate quantification [3].

Chromatography Lipidomics Analytical Chemistry

Isotopic Stability and High Purity

Procurement of high-purity analytical standards is essential for reproducible results. The d5-16:0-18:1 PG compound is commercially supplied with a specified purity of ≥99% as determined by thin-layer chromatography (TLC), which is a standard quality metric for complex lipids . In contrast, while the non-deuterated 16:0-18:1 PG is also available at high purity (≥99%) [1], it cannot serve as an internal standard for MS. Other deuterated PG variants, like 16:0-d31-18:1 PG, carry a specific caution: the supplier notes that deuterated fatty acids can experience exchange of deuteriums on the alpha carbon to the carbonyl, resulting in a mixture of fully and partially deuterated compounds at that position . This potential for isotopic scrambling introduces variability and complicates absolute quantification, a risk that is explicitly avoided with the headgroup-labeled d5-16:0-18:1 PG. The compound is recommended for storage at -20°C to maintain this high level of chemical integrity and isotopic purity .

Analytical Chemistry Quality Control Reagent Selection

Key Applications of d5-16:0-18:1 PG


Absolute Quantification of 16:0-18:1 PG

This is the core application for d5-16:0-18:1 PG. In targeted lipidomics studies of tissues (e.g., liver, heart), biofluids (e.g., plasma, serum), or cell cultures, the compound is spiked into the sample prior to lipid extraction as an internal standard [1]. Following LC-MS/MS analysis, the ratio of the endogenous 16:0-18:1 PG signal to the d5-16:0-18:1 PG signal is used to calculate the absolute concentration of the lipid in the sample. This approach corrects for sample-to-sample variability in extraction efficiency, ionization efficiency (matrix effects), and instrument performance, enabling precise and reproducible comparisons across experimental groups [2]. The high purity and defined +5 Da mass shift are essential for this workflow .

LC-MS/MS Method Development and Validation

d5-16:0-18:1 PG is a critical reagent for developing and validating new LC-MS methods for phospholipid analysis. Its near-identical chromatographic behavior to the non-deuterated analyte makes it ideal for determining and monitoring matrix effects across a chromatographic run. By performing a post-column infusion of the d5-IS and monitoring its signal throughout the elution profile of a blank matrix extract, analytical chemists can identify regions of significant ion suppression or enhancement [1]. This information guides method optimization, such as adjusting the LC gradient to shift analyte elution away from matrix interference. Furthermore, the stable isotopic purity of the headgroup-labeled standard simplifies the establishment of precise calibration curves, which are fundamental to any validated quantitative bioanalytical method [2].

Lipid Internal Standard Mixtures

For broad-scale lipidomic profiling, d5-16:0-18:1 PG is often procured as part of a pre-formulated mixture of deuterated internal standards. These mixtures, such as the SPLASH® LIPIDOMIX® or EquiSPLASH® from Avanti Polar Lipids, contain a panel of deuterated lipids representing major lipid classes (e.g., PC, PE, PS, PI, PG, SM, etc.) at concentrations that approximate their abundance in human plasma [1]. By spiking a single, well-characterized mixture into every sample, researchers can streamline sample preparation and achieve relative or semi-absolute quantification for hundreds of lipid species in a single run. The inclusion of d5-16:0-18:1 PG in these mixtures provides a specific internal standard for the accurate quantification of the phosphatidylglycerol lipid class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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